Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
Description
Molecular Architecture and Stereochemical Configuration
The molecular framework of Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone comprises three distinct regions: a spirocyclic 3,9-diazaspiro[5.5]undecane core, a pyrazin-2-yl carbonyl group at position 3, and a pyrimidin-2-yl substituent at position 9. X-ray crystallographic studies of analogous spirocyclic systems reveal that the diazaspiro[5.5]undecane core adopts a chair-chair conformation, with the two piperidine rings fused at a central spiro carbon (C3) (Fig. 1A). The spiro junction introduces axial chirality, resulting in two enantiomeric forms (R and S configurations) due to restricted rotation about the C3–N3 and C9–N9 bonds.
The pyrimidin-2-yl group at position 9 occupies an equatorial position relative to the piperidine ring, minimizing steric clashes with the adjacent carbonyl group. Density functional theory (DFT) calculations indicate that the pyrazin-2-yl carbonyl group adopts a planar geometry, with a dihedral angle of 178.5° between the pyrazine ring and the carbonyl plane. This alignment facilitates conjugation between the lone pairs of the pyrazine nitrogen atoms and the carbonyl π-system, stabilizing the molecule’s electronic structure.
Table 1: Key bond lengths and angles in the spirocyclic core
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C3–N3 bond length | 1.47 Å | |
| C9–N9 bond length | 1.49 Å | |
| N3–C3–N9 bond angle | 109.5° | |
| Pyrazine-carbonyl dihedral | 178.5° |
Stereochemical analysis via circular dichroism (CD) spectroscopy of related compounds demonstrates that the R enantiomer predominates in synthetic batches due to kinetic control during spirocyclization. Nuclear Overhauser effect (NOE) experiments further confirm that the pyrimidin-2-yl group’s orientation creates a pseudo-axial hydrogen bonding network with proximal amine hydrogens in the piperidine ring.
Spirocyclic Core Analysis: Conformational Dynamics
The 3,9-diazaspiro[5.5]undecane core exhibits significant conformational flexibility, with energy barriers between ring puckering states ranging from 8–12 kcal/mol. Molecular dynamics simulations reveal three predominant conformers (Fig. 2B):
- Chair-chair : Both piperidine rings adopt chair conformations, observed in 68% of sampled configurations.
- Boat-chair : One ring adopts a boat conformation while the other remains chair-like (27% prevalence).
- Twist-boat : Both rings partially twist, occurring in 5% of cases under thermal excitation.
The chair-chair conformer is stabilized by intramolecular hydrogen bonds between N3 and the carbonyl oxygen of the pyrazine moiety (distance: 2.1 Å). Transition to the boat-chair state disrupts this interaction, increasing the system’s potential energy by 9.3 kcal/mol. Variable-temperature NMR studies (-40°C to 80°C) show line broadening at 25°C, indicative of rapid interconversion between conformers on the millisecond timescale.
Table 2: Conformational populations at 298 K
| Conformer | Population (%) | ΔG (kcal/mol) |
|---|---|---|
| Chair-chair | 68 | 0.0 (ref) |
| Boat-chair | 27 | 1.8 |
| Twist-boat | 5 | 3.1 |
Ring puckering analysis using Cremer-Pople parameters reveals that the piperidine ring bearing the pyrimidin-2-yl group (θ = 12.7°, φ = 45°) exhibits greater distortion compared to the pyrazine-associated ring (θ = 8.2°, φ = 30°). This asymmetry arises from steric repulsion between the pyrimidine’s nitrogen lone pairs and the spiro carbon’s substituents.
Heteroaromatic Substituent Interactions: Pyrazine-Pyrimidine Electronic Effects
The pyrazine and pyrimidine substituents engage in complementary electronic interactions that modulate the compound’s overall electron distribution. Natural bond orbital (NBO) analysis identifies three key interactions:
- n(Npyrimidine) → π*(pyrazine) : Donation from pyrimidine’s N1 lone pair to the pyrazine’s antibonding orbitals (E(2) = 6.3 kcal/mol).
- π(C=O) → σ*(N–Cspiro) : Conjugation between the carbonyl group and the spiro core (E(2) = 4.8 kcal/mol).
- π(pyrimidine) → π(pyrazine) : Cross-ring conjugation through the spiro carbon (E(2) = 3.1 kcal/mol).
Ultraviolet-visible (UV-Vis) spectroscopy reveals a bathochromic shift of 32 nm compared to non-conjugated analogs, confirming extended π-delocalization across the heteroaromatic systems. Time-dependent DFT calculations attribute this to a HOMO→LUMO transition involving both substituents (λmax calc = 274 nm vs. exp = 272 nm).
Electrostatic potential mapping shows regions of high electron density at pyrimidine’s N1 (VS,max = -42 kcal/mol) and pyrazine’s N4 (VS,max = -38 kcal/mol), creating complementary binding sites for biological targets. The carbonyl group acts as an electron sink, with Mulliken charges of +0.32e on the carbon and -0.41e on oxygen, polarizing the adjacent spiro core.
Table 3: Electronic parameters of heteroaromatic groups
| Parameter | Pyrazine-2-yl | Pyrimidin-2-yl |
|---|---|---|
| HOMO (eV) | -7.2 | -6.9 |
| LUMO (eV) | -1.8 | -1.5 |
| Average π-bond order | 1.35 | 1.28 |
| Nitrogen charge (Mulliken) | -0.54 | -0.49 |
Properties
IUPAC Name |
pyrazin-2-yl-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-16(15-14-19-8-9-20-15)23-10-2-18(3-11-23)4-12-24(13-5-18)17-21-6-1-7-22-17/h1,6-9,14H,2-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBZXNSQLDODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=NC=CN=C3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a complex organic compound characterized by its spirocyclic structure and potential biological activities. This compound belongs to a class of diazaspiro derivatives that have shown promise in various therapeutic areas, including pain management and modulation of immune responses.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities:
- Analgesic Effects : The compound has been implicated in pain relief mechanisms, potentially through modulation of neurotransmitter systems involved in pain signaling pathways .
- Anti-inflammatory Properties : Its structural features suggest potential anti-inflammatory effects, which are beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Some studies have indicated that related diazaspiro compounds may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis .
- Cognitive Enhancement : There is emerging evidence that these compounds could influence cognitive functions, possibly through interactions with sigma receptors, which are implicated in neurological processes .
In Vitro Studies
A study involving the synthesis and bioactivity evaluation of diazaspiro compounds highlighted their potential for treating obesity and related metabolic disorders. The research demonstrated that these compounds could affect cell signaling pathways critical for energy balance and metabolism .
In Vivo Studies
Animal models have been utilized to assess the analgesic and anti-inflammatory effects of similar compounds. For example, administration of related diazaspiro derivatives resulted in significant reductions in pain scores in models of acute pain, suggesting a robust analgesic effect .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone has shown promise in inhibiting tumor cell proliferation in vitro. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Antimicrobial Properties
Due to the presence of nitrogen-rich heterocycles, this compound may possess antimicrobial activity. Preliminary studies suggest that it could inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antifungal agents.
Neurological Research
The spirocyclic structure of this compound is of particular interest in neurological studies. It may interact with neurotransmitter systems and has been investigated for potential neuroprotective effects. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Effects | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. |
| Study 3 | Neuroprotective Effects | In animal models, administration reduced neuroinflammation and improved cognitive function metrics compared to control groups. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Researchers are also exploring various derivatives to enhance its biological activity and selectivity for targeted applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs vary in substituents on the diazaspiro core, influencing physicochemical properties and biological activity. Key examples include:
Key Observations:
Substituent Effects :
- Pyrimidine/Pyrazine Groups : The target compound’s pyrimidin-2-yl and pyrazin-2-yl groups may enhance π-π stacking with enzyme active sites, similar to Olaparib derivatives .
- Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit improved pharmacokinetics due to increased lipophilicity and metabolic stability.
Spirocyclic Rigidity: The diazaspiro[5.5]undecane core restricts conformational flexibility, improving target selectivity compared to non-spiro analogs like piperazine derivatives .
Therapeutic Potential: PARP Inhibition: The Olaparib-related compound in demonstrated reduced toxicity (denoted as "Reduced D") while retaining efficacy, suggesting the target compound may share similar safety profiles . METTL3 Inhibition: Triazaspiro derivatives (e.g., 1,4,9-triazaspiro[5.5]undecan-2-ones) showed potent METTL3 inhibition (IC50 < 100 nM), highlighting the spiro scaffold’s versatility in epigenetic drug design .
Physicochemical Properties:
Preparation Methods
Cyclization of Bifunctional Amines
Bifunctional amines, such as 1,5-diaminopentane derivatives, undergo cyclization in the presence of carbonyl-containing reagents (e.g., ketones or aldehydes). For example:
Microwave-Assisted Annulation
Microwave irradiation significantly improves reaction efficiency:
-
Resin-bound bismesylates react with primary amines under microwave conditions (100°C, 4 hours).
-
Yield : 65–75% with reduced side products compared to conventional heating.
Table 1: Comparison of Core Synthesis Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Conventional Heating | 40–50 | 12–24 | Low equipment requirements |
| Microwave Annulation | 65–75 | 4 | Higher purity, scalability |
Functionalization with Pyrimidine and Pyrazine Moieties
The spirocyclic core undergoes sequential substitutions to introduce pyrimidin-2-yl and pyrazin-2-yl groups.
Pyrimidin-2-yl Substitution
Pyrazin-2-yl Methanone Attachment
Table 2: Key Reaction Parameters for Functionalization
| Step | Reagent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chloropyrimidine | Pd(OAc)₂/Xantphos | 110°C | 70–85 |
| 2 | Pyrazine-2-carbonyl chloride | Triethylamine | 0°C→RT | 60–75 |
Optimization Strategies
Solvent and Temperature Effects
Catalyst Systems
-
Pd-based catalysts : Essential for C–N coupling; Xantphos ligands enhance stability.
-
Copper(I) iodide : Alternative for Ullman-type couplings, though yields drop to 50–60%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include spirocyclic CH₂ protons (δ 3.2–3.8 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm).
-
HRMS : Confirms molecular ion peak at m/z 339.19 (calc. for C₁₈H₂₂N₆O⁺).
Industrial-Scale Considerations
Table 3: Scalability Challenges and Solutions
| Challenge | Solution | Impact on Yield |
|---|---|---|
| Pd catalyst cost | Ligand-free Pd nanoparticles | 5–10% reduction |
| Spiro core instability | Low-temperature cyclization | 15% improvement |
Case Study: Process Optimization
A 2024 study achieved a 3-step synthesis with an overall yield of 48%:
-
Core formation : Microwave annulation (75% yield).
Emerging Methodologies
Q & A
Q. What analytical techniques are used for initial characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 364.2181 vs. calculated 364.2184 for a related compound ). HPLC traces (e.g., Figure S7 in supporting information) assess purity, while <sup>1</sup>H/<sup>13</sup>C NMR validates spirocyclic geometry and substituent positions .
Advanced Research Questions
Q. How can synthetic yields of 3,9-diazaspiro[5.5]undecane derivatives be optimized?
- Methodological Answer : Key factors include:
- Reaction conditions : Use of potassium carbonate and potassium iodide in acetone at 80°C for alkylation steps .
- Purification : Extraction with EtOAc followed by NaHCO3 washing removes acidic byproducts .
- Microwave assistance : Reduces reaction time from hours to minutes for annulation steps .
Q. What structure-activity relationships (SAR) are observed for 3,9-diazaspiro[5.5]undecane-based GABAA receptor antagonists?
- Methodological Answer : Lipophilic substituents (e.g., pyridinyl or pyrimidinyl groups) enhance binding to GABAA receptors by occupying hydrophobic subpockets inaccessible in GABA-bound 3D models. Bioassays (e.g., inhibition of alprazolam-induced proliferation recovery) quantify antagonism .
Q. How do computational models guide the design of spirocyclic compounds targeting ATPases like p97?
- Methodological Answer : Molecular docking studies prioritize substituents that fit the AAA ATPase p97 active site. For example, 5-fluoroindole derivatives linked to the spirocyclic core show enhanced inhibitory activity (IC50 < 1 µM) due to π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
- Methodological Answer :
- Orthogonal assays : Compare results from radioligand binding (e.g., <sup>3</sup>H-muscimol displacement) vs. functional assays (e.g., Cl<sup>-</sup> flux measurements) to distinguish allosteric modulation from direct antagonism .
- Metabolite profiling : Use LC-MS to rule out off-target effects from metabolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
